molecular formula C24H20N2O4 B3020452 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-88-2

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3020452
CAS No.: 1040645-88-2
M. Wt: 400.434
InChI Key: JJKSSLCLHKQQFR-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group at the 4-position, a methoxybenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones, dihydroquinolines, and substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-30-18-13-11-16(12-14-18)15-25-23(28)21-22(27)19-9-5-6-10-20(19)26(24(21)29)17-7-3-2-4-8-17/h2-14,27H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKSSLCLHKQQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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